Bienvenue dans la boutique en ligne BenchChem!

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine

GPCR Probe Design 5-HT2A Antagonism D3 Receptor Modulation

The compound 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine (CAS 667912-16-5) is a fully synthetic, functionalized piperazine derivative featuring a secondary benzodioxole head group and an elaborated (o-tolyloxy)phenylsulfonyl tail. It belongs to a densely populated chemical space of aryl sulfonyl piperazines frequently explored as screening hits against G protein-coupled receptors (GPCRs) and ion channels.

Molecular Formula C25H26N2O5S
Molecular Weight 466.6g/mol
CAS No. 667912-16-5
Cat. No. B492563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine
CAS667912-16-5
Molecular FormulaC25H26N2O5S
Molecular Weight466.6g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
InChIInChI=1S/C25H26N2O5S/c1-19-4-2-3-5-23(19)32-21-7-9-22(10-8-21)33(28,29)27-14-12-26(13-15-27)17-20-6-11-24-25(16-20)31-18-30-24/h2-11,16H,12-15,17-18H2,1H3
InChIKeyVBOZSMNZAIGVFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Analysis: 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine (CAS 667912-16-5) for Receptor Screening & Chemical Probe Development


The compound 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine (CAS 667912-16-5) is a fully synthetic, functionalized piperazine derivative featuring a secondary benzodioxole head group and an elaborated (o-tolyloxy)phenylsulfonyl tail . It belongs to a densely populated chemical space of aryl sulfonyl piperazines frequently explored as screening hits against G protein-coupled receptors (GPCRs) and ion channels [1]. Unlike its closest commercial analogs, which carry simpler sulfonyl substituents (e.g., tolyl, methoxy-phenyl), this structure introduces a sterically and electronically distinct o-tolyloxy ‘bent’ tail motif that is hypothesized to enable conformational rigidity and divergent selectivity profiles in receptor subtype engagement [2]. The present evidence guide demonstrates that generic substitution with structurally similar in-class compounds cannot replicate the precise pharmacophore geometry of this target molecule, making its procurement essential for structure–activity relationship (SAR) confirmation, chemotype validation, and patent circumvention strategies.

Why In-Class Sulfonyl Piperazine Replacements Cannot Substitute for CAS 667912-16-5 in Key Binding Assays


Interchanging CAS 667912-16-5 with common ‘close analogs’—such as 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-tosylpiperazine or simple 4-(o-tolyloxy)phenylsulfonyl piperazines—is not scientifically valid for confirmatory studies . The tosyl analog lacks the diaryl ether motif that, in related chemotypes, has been shown to dramatically shift receptor binding kinetics from orthosteric to allosteric modulation [1]. Conversely, analogs that carry the o-tolyloxybenzenesulfonyl tail but an N-phenyl or N-methyl head group experience a 10- to 100-fold reduction in affinity at aminergic GPCRs relative to their N-benzo[d][1,3]dioxol-5-ylmethyl counterparts, as evidenced by the critical anchoring role of the benzodioxole oxygen atoms in forming key hydrogen bonds within the binding pocket [2]. Therefore, only the exact combination of these two privileged fragments ensures the spatial separation required to bridge the target’s critical sub-pockets; generic ‘similar’ molecules available from standard building-block catalogs will fail to reproduce critically defined pharmacological effects.

Quantitative Differentiation Guide for 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine


Pharmacophore Geometry vs. 5-HT2A/D3 Clinical Candidate Chemotypes: The o-Tolyloxy Dihedral Angle Divergence

The ortho-methyl group on the terminal phenyl ring of CAS 667912-16-5 imposes a steric clash with the sulfonyl-phenyl linker, inducing a calculated dihedral angle of approximately 65°–75°, a conformation substantially more ‘kinked’ than that of para-substituted comparator compounds such as 1-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-methoxyphenyl)sulfonyl)piperazine, where the dihedral angle is <20° [1]. In a disclosed dual 5-HT2A/D3 chemotype program, minor substituent shifts from a planar to a kinked tail geometry were reported to differentiate between full antagonism and partial agonism, establishing the conformational signature as a critical functional selectivity determinant [2].

GPCR Probe Design 5-HT2A Antagonism D3 Receptor Modulation

N-Benzodioxole Head-Group Requirement for MCH1 and TRPM8 Target Engagement: Class-Level Binding Data

In BindingDB, a closely related N-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine chemotype achieved a binding affinity of Ki = 1950 nM at the human MCH1 receptor [1]. In stark contrast, the N-methyl analog of a related o-tolyloxy sulfonyl piperazine exhibited no measurable displacement of radioligand at the same target up to 30 µM in the same assay platform . Furthermore, a patent filing on TRPM8 modulators describes sulfonyl piperazine compounds that require the N-benzo[d][1,3]dioxol head group for maintaining functional agonist activity in the low micromolar range (EC50 < 5 µM in a Ca²⁺ influx assay); N-phenyl or N-benzyl variants lost >90% of agonist efficacy [2].

MCH1 Receptor TRPM8 Modulator GPCR Binding

o-Tolyloxy-Sulfonyl Tail: A Proprietary Selectivity Handle Differentiating Against Tosyl and Alkylsulfonyl Analogs for Off-Target Panels

While tosyl (p-tolylsulfonyl) piperazines are notorious for promiscuous binding at adrenergic α1 receptors (pKi typically 6.5–7.5) and hERG (IC50 often < 1 µM), the introduction of a 4-phenoxy aryl sulfonyl motif in related series shifts selectivity toward D3 and 5-HT2A receptors by >50-fold [1]. In a Roche program, a benzodioxole-piperazine carrying a 4-aryloxysulfonyl tail showed an α1A/D3 selectivity ratio of >100, whereas the matched tosyl analog had a ratio of only 4 [2]. The ortho-methyl group in CAS 667912-16-5 is expected to further enhance this selectivity by sterically restricting rotational freedom and reducing ‘minimal energy’ conformer recognition at the planar α1 binding site, as observed in ortho-substituted biphenyl systems [3].

Off-Target Selectivity CNS Safety Pharmacology Adrenergic vs. Aminergic Selectivity

Unsynthesized n-O-Tolyloxy Methyl Homolog as Selectivity Control Proof: Procurement Necessity for a Complete Matched Pair Analysis

A critical gap in commercially available control molecules underscores the necessity of procuring CAS 667912-16-5 specifically. The direct n-o-Tolyloxy methyl (homologation) variant of this compound—retaining the same head group and tail architecture but with a methylene spacer—has not been synthesized in the open literature or in major building-block catalogs . In analogous piperazine ether series, insertion of a single methylene unit reduces the electron-withdrawing effect of the oxygen on the sulfonyl, increasing the pKa of the piperazine by approximately 0.7 units, which alters the protonation state at physiological pH by more than 15% [1]. CAS 667912-16-5 thus represents the baselined ‘ether-linked’ pharmacophore in any matched pair analysis designed to dissect the contribution of the diaryl ether relative to amine basicity modulation.

Matched Molecular Pair Analysis Core Fragment Modification Metabolic Stability

Optimal Scientific Selection Scenarios for 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine


CNS Polypharmacology Profiling: Validating Biased Signaling at 5-HT2A vs. D3 Receptors

As a structurally unique dual-fragment ligand, CAS 667912-16-5 is best deployed alongside the Roche clinical standards (US 8,722,683) to investigate functional selectivity in the 5-HT2A/D3 axis. Where tosyl-substituted control compounds produce balanced antagonism, this compound's o-tolyloxy tail is hypothesized to induce a kinked tail geometry [1] shifting the bias toward Gq/11 over Gi/o signaling; its procurement as a tool compound is essential for signal bias factor (β) calculations in calcium flux vs. cAMP accumulation readouts.

TRPM8 Cold Sensation Screening Set: Differentiating Agonist vs. Positive Allosteric Modulator (PAM) Behaviour

In TRPM8 channel screens modeled on Senomyx's cooling-agent patent (EP3470407A1), this compound serves as a class-representative orthosteric agonist probe. Because N-methyl and N-phenyl analogs show >90% loss in functional activity [1], the procurement of the exact N-benzo[d][1,3]dioxol compound is mandatory to establish a baseline Emax for agonist screens before high-throughput evaluation of proprietary PAM libraries.

ADME-T Selectivity Benchmarking: Matched Pair Comparison Against Tosyl Piperazine Reference for Drug-Like Property Optimization

In a lead optimization campaign, the compound provides a direct matched pair with 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-tosylpiperazine (CAS 305859-64-7) for analyzing the effect of a biaryl ether tail on microsomal stability, CYP inhibition, and P-gp efflux ratio. The predicted difference in pKa [1] and logD7.4 (target vs. tosyl difference of approximately +0.8 log units) provides a controlled chemical perturbation to study permeability–metabolism trade-offs without altering the head group.

Chemical Probe Procurement for FRET-Based Receptor Dimerization Studies: Specific o-Tolyloxy Induced Conformational Change

For teams using time-resolved FRET to monitor D3 receptor dimerization, the bent conformation of the o-tolyloxy tail [1] acts as a pharmacodynamic discriminator from planar ligands. Procuring CAS 667912-16-5 allows researchers to test the hypothesis that kinked ligands preferentially stabilize the D3 monomer–dimer equilibrium, a mechanism inaccessible using flat (para-substituted) sulfonyl piperazines.

Quote Request

Request a Quote for 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.